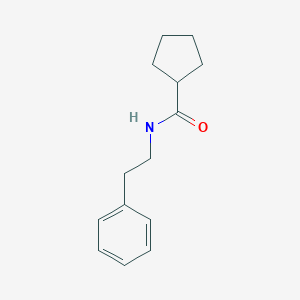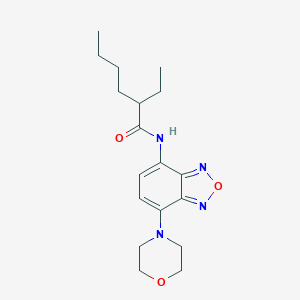
2-ETHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ETHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE is a synthetic organic compound with the molecular formula C18H26N4O3 and a molecular weight of 346.4 g/mol . This compound is characterized by the presence of a benzoxadiazole ring, a morpholine ring, and a hexanamide chain, making it a unique and versatile molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole ring is replaced by the morpholine moiety.
Formation of the Hexanamide Chain: The hexanamide chain is attached through an amide bond formation reaction, typically using hexanoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-ETHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxadiazole or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-ETHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its benzoxadiazole moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological processes, such as enzyme activity and cellular imaging, due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-ETHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ETHYL-N-(7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE: A stereoisomer with similar properties but different spatial arrangement.
2-ETHYL-N-(7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE: Another stereoisomer with distinct biological activities.
Uniqueness
2-ETHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)HEXANAMIDE stands out due to its unique combination of a benzoxadiazole ring, morpholine ring, and hexanamide chain, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C18H26N4O3 |
|---|---|
Molekulargewicht |
346.4g/mol |
IUPAC-Name |
2-ethyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)hexanamide |
InChI |
InChI=1S/C18H26N4O3/c1-3-5-6-13(4-2)18(23)19-14-7-8-15(17-16(14)20-25-21-17)22-9-11-24-12-10-22/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
MFQSVEIGELLNCR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3 |
Kanonische SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B455651.png)
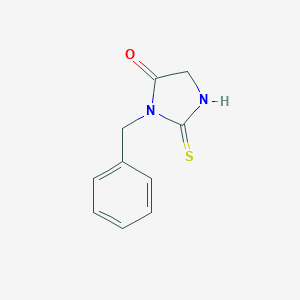
![2-{2-bromo-4-[(1-{4-nitrophenyl}-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-6-methoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B455654.png)
![N-(4-bromophenyl)-2-{[4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B455655.png)
![N-(3,4-dichlorophenyl)-2-{[4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B455656.png)
![5-benzoyl-4-[2-(benzyloxy)-3-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B455658.png)
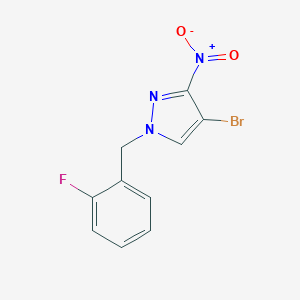
![6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B455661.png)
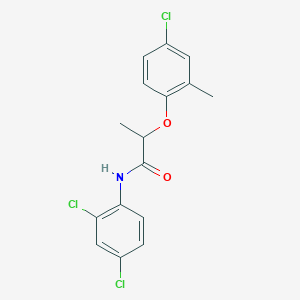
![1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B455663.png)
![2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B455664.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B455665.png)
![Methyl (2E)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B455672.png)
